molecular formula C8H12O3 B1512732 Isopropyl 3-oxocyclobutanecarboxylate CAS No. 130111-95-4

Isopropyl 3-oxocyclobutanecarboxylate

Cat. No. B1512732
CAS RN: 130111-95-4
M. Wt: 156.18 g/mol
InChI Key: NMFKKFJNWCNMES-UHFFFAOYSA-N
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Description

Isopropyl 3-oxocyclobutanecarboxylate is a chemical compound with the molecular formula C8H12O3 . It has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da . It is also known by other names such as 1-Methylethyl 3-oxocyclobutanecarboxylate and Isopropyl 3-oxocyclobutane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Isopropyl 3-oxocyclobutanecarboxylate consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure is complex, with a cyclobutane ring (a four-membered carbon ring) at its core .


Physical And Chemical Properties Analysis

Isopropyl 3-oxocyclobutanecarboxylate has a flash point of 87.6±25.4 °C . Its index of refraction is 1.472, and it has a molar refractivity of 38.8±0.3 cm³ . It has 3 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Synthesis Processes and Methods

  • Improved Synthesis Techniques : Isopropyl 3-oxocyclobutanecarboxylate has been synthesized through various methods. Huang Bin and Zhang Zheng-lin (2010) highlighted an improved synthesis method from methanol, acetone, and bromine, offering advantages like ease of operation and low cost, suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).

  • Synthesis for Pharmaceutical Intermediates : T. N. Wade, Francois Gaymard, and R. Guedj (1979) demonstrated the synthesis of the isopropyl ester of 3-fluorophenylalanine from isopropyl 2-Phenyl 3-aziridinecarboxylate, indicating its potential use in pharmaceutical applications (Wade, Gaymard, & Guedj, 1979).

Polymerization and Material Science

  • Free Radical Polymerization : Research by X. Drujon, G. Riess, H. K. Hall, and A. Padías (1993) explored the polymerization of isopropyl 1-bicyclobutanecarboxylate monomers. They found that these monomers behave similarly to their vinyl counterparts, potentially useful in creating materials with specific properties like optical clarity and thermal stability (Drujon, Riess, Hall, & Padías, 1993).

  • Bioengineering Applications : The work of M. Cooperstein and H. Canavan (2010) on poly(N-isopropyl acrylamide) showcases the application of derivatives of isopropyl 3-oxocyclobutanecarboxylate in bioengineering, particularly for the nondestructive release of biological cells and proteins (Cooperstein & Canavan, 2010).

Chemical Research and Analysis

  • Isoindolinone Formation : A study by Satoshi Adachi, Masao Onozuka, Y. Yoshida, M. Ide, Y. Saikawa, and M. Nakata (2014) discussed the Bischler-Napieralski-type cyclization of isopropyl carbamates to form isoindolinones, a reaction of interest in organic chemistry and synthetic methodologies (Adachi et al., 2014).

  • Photocatalysis Research : M. A. Ischay, M. Anzovino, Juana Du, and T. Yoon (2008) reported that Ru(bipy)3Cl2 can serve as a visible light photocatalyst for enone cycloadditions, with potential implications for research into new photocatalytic processes involving isopropyl derivatives (Ischay, Anzovino, Du, & Yoon, 2008).

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling this compound . In case of accidental release, the area should be ventilated, and the substance should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

propan-2-yl 3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFKKFJNWCNMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3-oxocyclobutanecarboxylate

CAS RN

130111-95-4
Record name Propan-2-yl-oxocyclobutane carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.270.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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